2-((4-(Quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(Quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Analytical Profiling : 2-((4-(Quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is part of a group of synthetic cannabinoid receptor agonists (SCRAs) exhibiting sulfamoyl benzoate, sulfamoyl benzamide, and N-benzoylpiperidine-based structures. These compounds, including quinolin-8-yl esters, have been extensively characterized for forensic and clinical investigations, with implications in the study of new psychoactive substances (NPS) (Brandt et al., 2020).
Metabolic Fate and Toxicology
- In Vitro Metabolic Fate : Understanding the in vitro metabolic fate of compounds like QMPSB, which is structurally related to this compound, is crucial in clinical toxicology for their identification in biosamples. Studies on their metabolism in human liver fractions help in screening for toxicological targets (Richter et al., 2022).
Antimicrobial Activity
- Antimicrobial Properties : Research has been conducted on compounds with quinolin-8-yl and piperidine substituents for their antimicrobial activity. For instance, derivatives with these components have shown promising antimicrobial activities against various bacterial and fungal species, indicating potential applications in combating microbial infections (Patel et al., 2010).
Drug Design and Medicinal Chemistry
- Drug Design Applications : The structural features of such compounds, including this compound, are significant in drug design, particularly in developing potential antimicrobial and antiviral drugs. Their synthesis and characterization are vital steps in exploring their medicinal properties (Vaksler et al., 2023).
Properties
IUPAC Name |
2-(4-quinolin-8-yloxypiperidin-1-yl)sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c22-15-17-5-1-2-9-20(17)28(25,26)24-13-10-18(11-14-24)27-19-8-3-6-16-7-4-12-23-21(16)19/h1-9,12,18H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEWTFZPDWJCPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.